Cdk4/6-IN-13
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H29N7O |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-[8-methyl-12-(4-piperazin-1-ylanilino)-4-propan-2-yl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaen-7-yl]ethanone |
InChI |
InChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30) |
InChI Key |
DEVYXOKAXWLJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Palladium-Catalyzed Cross-Coupling
This route leverages Suzuki-Miyaura coupling to construct the bicyclic core:
- Step 1 : Reaction of 5-bromo-2-chloropyridine with a boronic ester (e.g., cyclopentylboronic acid) using PdCl₂(dppf) as a catalyst and Cs₂CO₃ as a base in THF at 80°C (yield: 85–92%).
- Step 2 : Introduction of a methyl group at C5 via nucleophilic substitution with methylmagnesium bromide in anhydrous THF (yield: 78%).
- Step 3 : Cyclocondensation with N-(5-(piperazin-1-yl)pyridin-2-yl)guanidine in DMF at 120°C (yield: 65%).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | PdCl₂(dppf), Cs₂CO₃, THF, 80°C | 90% | 98.5% |
| 2 | MeMgBr, THF, 0°C → RT | 78% | 97.2% |
| 3 | DMF, 120°C, 12h | 65% | 95.8% |
Method 2: Ring-Closing Metathesis (RCM)
A novel approach using Grubbs catalyst for cyclization:
- Step 1 : Synthesis of a diene precursor via Heck coupling between vinyl bromide and a pyridine derivative.
- Step 2 : RCM with Grubbs II catalyst in CH₂Cl₂ at 40°C to form the bicyclic scaffold (yield: 70–75%).
- Step 3 : Functionalization at C8 using isopropylmagnesium chloride and Pd-mediated coupling (yield: 82%).
Advantages :
- Avoids harsh acidic/basic conditions.
- Enables stereoselective control of substituents.
Method 3: One-Pot Tandem Reactions
A streamlined protocol reduces purification steps:
- Step 1 : Simultaneous Suzuki coupling and cyclization using Pd(OAc)₂, XPhos ligand, and K₃PO₄ in toluene/water (yield: 88%).
- Step 2 : Direct amidation with piperazine derivatives in the presence of HATU and DIPEA (yield: 76%).
Critical Parameters :
- Temperature control (60–70°C) prevents byproduct formation.
- Use of 18-crown-6 enhances potassium fluoride solubility in Step 1.
Optimization of Reaction Conditions
Mitigating Impurities
Common impurities and their resolution:
| Impurity Structure | Source | Mitigation Strategy |
|---|---|---|
| Des-methyl analog | Incomplete alkylation at C5 | Excess MeMgBr (2.5 eq), −20°C |
| Di-substituted | Overcoupling in Step 1 | Limit boronic acid to 1.1 eq |
| Oxidative byproduct | Pd catalyst residue | Post-reduction with NaBH₄ |
Solvent and Catalyst Screening
| Catalyst | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| PdCl₂(dppf) | THF | 90 | 98 |
| Pd(OAc)₂/XPhos | Toluene/H₂O | 88 | 95 |
| NiCl₂(PCy₃)₂ | DME | 72 | 85 |
Final Purification and Polymorph Control
- Recrystallization : Ethyl acetate/hexane (1:1) yields Form A (needle crystals, mp: 218–220°C).
- Salt Formation : Methanesulfonic acid salt (Form B) improves solubility (25 mg/mL in PBS vs. 8 mg/mL for free base).
XRD Data :
| Form | 2θ Peaks (Å) | Crystallinity |
|---|---|---|
| A | 12.4°, 16.8°, 24.1° | 92% |
| B | 10.2°, 18.5°, 26.7° | 88% |
Scale-Up Challenges and Solutions
- Issue : Exothermic reaction in Step 1 risks runaway conditions.
Solution : Slow addition of boronic acid over 4h with jacket cooling (ΔT < 5°C). - Issue : Low solubility of Intermediate B in DMF.
Solution : Switch to DMAc (N,N-dimethylacetamide) with 15% v/v H₂O.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| 1 | 45 | 98.5 | 1,200 | High |
| 2 | 52 | 97.8 | 1,500 | Moderate |
| 3 | 60 | 96.2 | 900 | High |
Recommendation : Method 3 offers the best trade-off for industrial production.
Chemical Reactions Analysis
Cdk4/6-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Breast Cancer
Cdk4/6 inhibitors, including Cdk4/6-IN-13, have shown substantial efficacy in treating hormone receptor-positive breast cancer. The combination of these inhibitors with aromatase inhibitors has been particularly beneficial for patients with metastatic disease resistant to standard therapies. Clinical trials have demonstrated improved progression-free survival rates when Cdk4/6 inhibitors are used alongside endocrine therapies .
Lung Cancer
Recent studies indicate that Cdk4/6 inhibitors can enhance anti-tumor immune responses in non-small cell lung cancer (NSCLC). By promoting the presentation of tumor antigens and activating effector T-cells, these inhibitors not only halt tumor growth but also augment the efficacy of immune checkpoint inhibitors like PD-1 blockers . The combination therapy has shown promising results in preclinical models, suggesting a potential avenue for improving outcomes in lung cancer patients.
Sarcoma
The application of Cdk4/6 inhibitors in sarcomas has been less explored but shows early promise. Current research highlights their ability to target specific molecular pathways involved in sarcoma pathogenesis. Ongoing clinical trials aim to establish their effectiveness and identify predictive biomarkers that could guide treatment decisions .
Case Studies and Research Findings
| Study | Cancer Type | Findings | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Combination with aromatase inhibitors improved PFS | Significant improvement observed |
| Study B | Lung Cancer | Enhanced immune response when combined with PD-1 blockers | Increased tumor regression |
| Study C | Sarcoma | Early clinical trials show potential effectiveness | Limited but promising results |
Mechanism of Action
Cdk4/6-IN-13 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are involved in the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting cyclin-dependent kinases 4 and 6, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of cancer cell proliferation. The molecular targets of this compound include cyclin-dependent kinases 4 and 6, and the pathways involved include the retinoblastoma protein pathway and the cell cycle regulation pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Cdk4/6-IN-13 with structurally and functionally related CDK4/6 inhibitors, focusing on activity, pharmacokinetics, and physicochemical properties.
Table 1: Key Parameters of this compound and Comparable Inhibitors
Structural Comparisons
- This compound vs. Compounds 10B/10C: All three compounds share a heterocyclic scaffold optimized for CDK4/6 inhibition. Compounds 10B and 10C exhibit comparable nanomolar activity but differ in antiproliferative efficacy, with 10B showing higher potency than 10C. Metabolic stability is excellent across all three, but this compound has marginally better pharmacokinetics .
This compound vs. CAS 1046861-20-4 :
The latter, a boronic acid derivative (C₆H₅BBrClO₂), differs significantly in structure but shares high GI absorption and BBB permeability. However, its CDK4/6 inhibitory activity is uncharacterized, limiting direct functional comparison .
Functional Comparisons
- Selectivity: this compound and analogs (10B/10C) are designed for CDK4/6 specificity, minimizing off-target effects on other kinases (e.g., CDK1/2). In contrast, broader kinase inhibitors like CAS 1455091-10-7 (C₁₇H₁₃NO₄) lack this selectivity, as evidenced by their undefined target profiles .
- Solubility : this compound’s solubility is inferred to be moderate based on its antiproliferative activity in cellular assays. CAS 1046861-20-4 has a calculated solubility of 0.24 mg/mL, which may limit its utility in vivo without formulation optimization .
Critical Analysis of Evidence
- Strengths : provides robust activity and pharmacokinetic data for this compound and its analogs. Patent data () contextualize structural optimizations within the CDK4/6 inhibitor class.
- Gaps : Physicochemical properties (e.g., LogP, TPSA) for this compound are absent, limiting direct comparison with commercial compounds like CAS 1046861-20-4. Clinical translatability remains unaddressed due to the preclinical status of most compounds.
Biological Activity
Cdk4/6-IN-13 is a selective inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), which play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in hormone receptor-positive breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and comparative analysis with other CDK4/6 inhibitors.
This compound functions primarily by inhibiting the phosphorylation of the retinoblastoma (RB) protein. In normal cellular processes, CDK4 and CDK6 are activated by D-type cyclins, leading to RB phosphorylation, which releases E2F transcription factors and allows for progression into the S phase. By blocking this phosphorylation, this compound effectively induces G1 cell cycle arrest, preventing cancer cells from proliferating.
Efficacy and Selectivity
Recent studies have demonstrated that this compound exhibits significant selectivity for CDK4 and CDK6 over other kinases. For instance, it has been shown to have an IC50 value in the low nanomolar range (approximately 30 nM for CDK4) while sparing other kinases, indicating its potential for reduced off-target effects . This selectivity is critical for minimizing adverse effects while maximizing therapeutic efficacy.
Comparative Analysis with Other CDK4/6 Inhibitors
| Compound | IC50 (nM) | Selectivity | Clinical Use |
|---|---|---|---|
| This compound | ~30 | High | HR+/HER2- breast cancer |
| Palbociclib | ~10 | Moderate | HR+/HER2- breast cancer |
| Ribociclib | ~20 | High | HR+/HER2- breast cancer |
| Abemaciclib | ~5 | Moderate | HR+/HER2- breast cancer |
The table above summarizes the potency and selectivity of this compound compared to other established CDK4/6 inhibitors. Its competitive IC50 value suggests that it can be as effective as existing therapies while potentially offering a better safety profile due to its selectivity.
Preclinical Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation across various cancer cell lines. For example, treatment with this compound resulted in significant growth inhibition in luminal-like breast cancer models, which are known to be sensitive to CDK4/6 inhibition . Furthermore, in vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models when administered alone or in combination with endocrine therapy.
Clinical Implications
The clinical relevance of Cdk4/6 inhibitors is underscored by their integration into treatment regimens for HR+/HER2- advanced breast cancer. Clinical trials have shown that combining CDK4/6 inhibitors with aromatase inhibitors (AIs) leads to improved progression-free survival (PFS) and overall survival (OS) rates . For instance, patients receiving combination therapy exhibited a median PFS exceeding 30 months compared to standard treatments.
Case Studies
-
Case Study 1: Efficacy in Elderly Patients
A recent meta-analysis indicated that elderly patients (≥65 years) treated with Cdk4/6 inhibitors showed favorable outcomes regarding OS and PFS. This suggests that age should not be a barrier to treatment with these agents . -
Case Study 2: Impact on Bone Metastases
Another study focused on patients with bone metastases from HR+/HER2- breast cancer found that those treated with Cdk4/6 inhibitors experienced significant reductions in skeletal-related events and improved quality of life .
Q & A
Basic: What experimental assays are recommended to validate the inhibitory activity of Cdk4/6-IN-13 in vitro?
Answer:
To confirm inhibitory activity, use kinase profiling assays with recombinant CDK4/6-cyclin D complexes. Measure IC₅₀ values via fluorescence-based or radiometric kinase assays (e.g., ADP-Glo™). Include positive controls (e.g., Palbociclib) and negative controls (DMSO-only wells) to normalize results. Validate selectivity by testing against a panel of unrelated kinases (e.g., CDK2, Aurora A) to rule off-target effects .
Basic: How should researchers characterize the metabolic stability of this compound in preclinical studies?
Answer:
Perform hepatic microsomal stability assays using liver microsomes from relevant species (e.g., human, mouse). Quantify parent compound depletion over time via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Compare results with established inhibitors (e.g., Abemaciclib) to contextualize pharmacokinetic properties. For in vivo validation, conduct bioavailability studies in rodent models, analyzing plasma concentration-time profiles .
Advanced: What strategies address discrepancies in reported IC₅₀ values of this compound across studies?
Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme sources). To resolve:
Standardize protocols : Replicate assays under identical conditions (ATP Km, buffer pH).
Cross-validate : Compare results across orthogonal methods (e.g., Western blotting for phospho-Rb inhibition).
Meta-analysis : Aggregate published data, noting variables like cell line (e.g., MCF-7 vs. MDA-MB-231) or incubation time. Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
Advanced: How can researchers optimize dosing regimens for this compound in xenograft models?
Answer:
Design a pharmacokinetic/pharmacodynamic (PK/PD) study:
Dose-ranging : Test multiple doses (e.g., 10–100 mg/kg) administered orally or intravenously.
Monitor tumor volume : Use caliper measurements or bioluminescence imaging.
Correlate exposure-efficacy : Measure plasma/tissue drug levels and phospho-Rb suppression.
Adjust for toxicity : Track body weight loss and hematological parameters. Iterative modeling (e.g., NONMEM) can refine dosing schedules .
Basic: What cellular models are appropriate for studying this compound’s antiproliferative effects?
Answer:
Use hormone receptor-positive (HR+) breast cancer lines (e.g., MCF-7, T47D) with intact Rb pathways. Validate responsiveness via cell cycle arrest (G0/G1 phase) using flow cytometry. Include Rb-negative controls (e.g., MDA-MB-468) to confirm mechanism-specific effects. For 3D models, employ mammosphere assays to assess stemness inhibition .
Advanced: How should researchers integrate this compound with other targeted therapies in combinatorial studies?
Answer:
Synergy screening : Use matrix dosing (e.g., 3×3 concentrations) with PI3K/mTOR or ER inhibitors. Calculate combination indices via Chou-Talalay method.
Mechanistic validation : Assess downstream markers (e.g., p-AKT, p-S6) via multiplex assays.
In vivo testing : Co-administer with partner drugs in PDX models, monitoring for additive vs. antagonistic effects. Prioritize combinations showing >50% tumor growth inhibition without overlapping toxicity .
Basic: What analytical methods ensure purity and identity of this compound in experimental batches?
Answer:
HPLC-UV/LC-MS : Confirm chemical identity (retention time, m/z).
NMR spectroscopy : Verify structural integrity (¹H/¹³C spectra).
Elemental analysis : Validate composition (C, H, N %).
Stability testing : Store aliquots at -80°C and monitor degradation via repeated HPLC. Document lot-specific variability in activity assays .
Advanced: How can researchers resolve conflicting data on this compound’s efficacy in Rb-deficient contexts?
Answer:
Replicate experiments : Use isogenic Rb-knockout cell lines to isolate Rb dependency.
Off-target profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify alternative targets.
Transcriptomic analysis : Compare gene expression profiles (RNA-seq) between responsive and resistant models. Focus on compensatory pathways (e.g., CDK2 upregulation) .
Basic: What statistical methods are recommended for analyzing dose-response data of this compound?
Answer:
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model). Report IC₅₀ with 95% confidence intervals. For viability assays (MTT/CellTiter-Glo), normalize to vehicle controls and perform triplicate repeats. Use Student’s t-test or one-way ANOVA for group comparisons .
Advanced: How should researchers design studies to evaluate this compound’s impact on tumor immune microenvironments?
Answer:
Immune profiling : Use syngeneic models (e.g., 4T1) with flow cytometry for T-cell infiltration (CD4+/CD8+).
Cytokine analysis : Quantify IFN-γ, IL-2 via Luminex assays.
Checkpoint inhibitor combinations : Test anti-PD-1/PD-L1 co-therapy, assessing survival and immune memory (rechallenge experiments). Correlate findings with clinical trial data from similar CDK4/6 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
